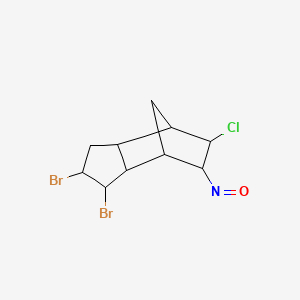
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the indene family, which is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- typically involves multiple steps, including halogenation and nitrosation reactions. The starting material, 4,7-Methano-1H-indene, undergoes bromination using bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 2 positions. Chlorination is then carried out to add a chlorine atom at the 5 position. Finally, nitrosation is performed using nitrous acid to introduce the nitroso group at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, oxides, and substituted indenes.
Applications De Recherche Scientifique
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and chlorine atoms may also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Methano-1H-indene, octahydro-: Lacks the halogen and nitroso substitutions.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: Contains different substituents, leading to distinct chemical properties.
Dicyclopentadiene: A simpler structure with different reactivity.
Uniqueness
4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is unique due to its specific combination of halogen and nitroso substitutions, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
48146-91-4 |
|---|---|
Formule moléculaire |
C10H12Br2ClNO |
Poids moléculaire |
357.47 g/mol |
Nom IUPAC |
3,4-dibromo-8-chloro-9-nitrosotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H12Br2ClNO/c11-6-2-3-4-1-5(7(3)8(6)12)10(14-15)9(4)13/h3-10H,1-2H2 |
Clé InChI |
RTOAGUKGFNBCKI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC(C(C3C1C(C2Cl)N=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



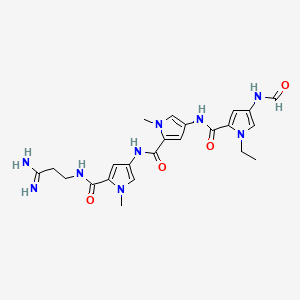
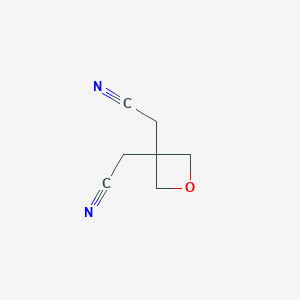
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
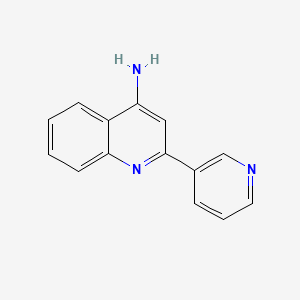
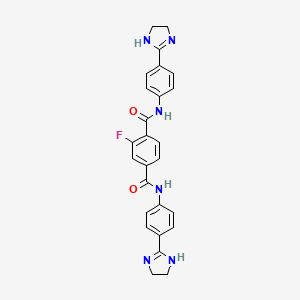
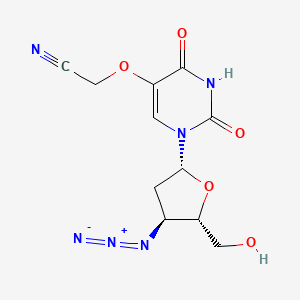
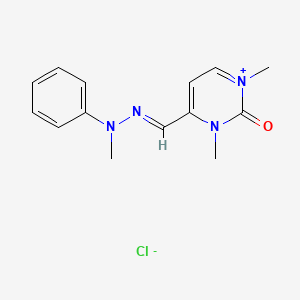
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
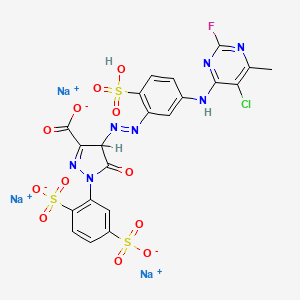



![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
